

# Dynasore Hydrate: A Tool for Elucidating Neurotransmitter Release Mechanisms

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## Compound of Interest

Compound Name: Dynasore hydrate

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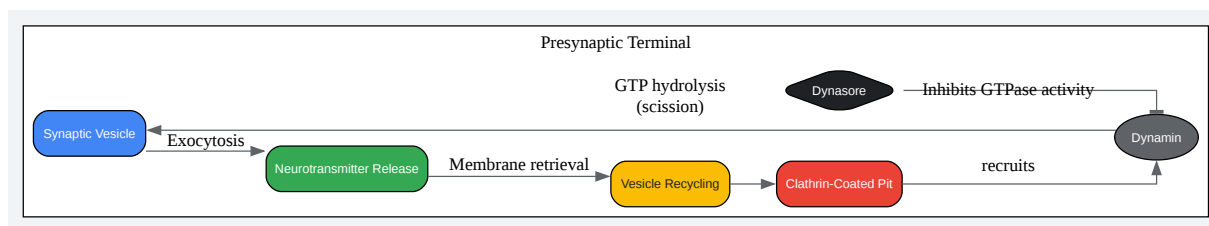
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dynasore hydrate** is a cell-permeable small molecule that acts as a potent and reversible inhibitor of dynamin, a large GTPase essential for membrane fission in clathrin-mediated endocytosis.[1][2][3] By targeting the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1, Dynasore effectively blocks the scission of newly formed vesicles from the plasma membrane.[1][2][3] This property makes it an invaluable tool for studying the intricate processes of synaptic vesicle recycling and its impact on neurotransmitter release. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing **Dynasore hydrate** to investigate the dynamics of synaptic transmission.

## Mechanism of Action

Dynasore is a non-competitive inhibitor of dynamin's GTPase activity.[1][3][4] Dynamin polymerizes around the neck of budding vesicles and, upon GTP hydrolysis, undergoes a conformational change that leads to membrane fission and vesicle release.[5] Dynasore prevents this final step, effectively trapping clathrin-coated pits at the plasma membrane and inhibiting endocytosis.[2] This rapid and reversible action allows for precise temporal control in experiments studying synaptic function.[1][3]



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Caption: Signaling pathway of Dynasore's inhibitory action on dynamin-dependent endocytosis.

## Applications in Neurotransmitter Release Studies

By inhibiting synaptic vesicle endocytosis, Dynasore allows for the dissection of various aspects of neurotransmitter release:

- **Studying Vesicle Pool Depletion:** Prolonged stimulation in the presence of Dynasore leads to the depletion of the readily releasable pool of synaptic vesicles, allowing for the study of vesicle mobilization and recycling kinetics.
- **Differentiating Modes of Release:** Dynasore can help distinguish between different modes of neurotransmitter release, such as spontaneous, evoked, and asynchronous release, which may rely on distinct vesicle pools or recycling pathways.[6]
- **Investigating Compensatory Endocytosis:** The rapid and reversible nature of Dynasore makes it ideal for studying the kinetics and mechanisms of compensatory endocytosis that follows exocytosis.[7]

## Quantitative Data Summary

The following tables summarize the quantitative effects of **Dynasore hydrate** as reported in various studies. These values can serve as a reference for experimental design and data interpretation.

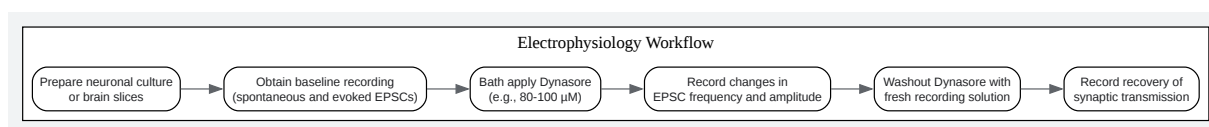
Parameter	Organism/Cell Type	Dynasore Concentration	Effect	Reference
Endocytosis Inhibition				
Clathrin-Mediated Endocytosis	Various cell types	80 $\mu$ M	>90% inhibition	[1]
Compensatory Synaptic Vesicle Endocytosis	Cultured hippocampal neurons	80 $\mu$ M	Complete block	[7]
Half-maximal Inhibition (IC50)	In vitro GTP hydrolysis	~15 $\mu$ M	50% inhibition	[8]
Half-maximal Inhibition (Endocytosis)	Cultured hippocampal neurons	~30 $\mu$ M	50% inhibition	[7]
Synaptic Vesicle Dynamics				
Synaptic Vesicle Density	Cultured hippocampal neurons	Not specified	~50% reduction after stimulation	[7]
Neurotransmitter Release				
Spontaneous EPSC Frequency	Rat brainstem slices	100 $\mu$ M	Rapid increase	[6][9]
Evoked EPSCs	Rat brainstem slices	100 $\mu$ M	Inhibition	[6][9]
Spontaneous Release	Frog neuromuscular junction	Not specified	Increase in probability	[5][10]

## Experimental Protocols

Here are detailed protocols for key experiments using **Dynasore hydrate** to study neurotransmitter release.

### Protocol 1: Inhibition of Synaptic Vesicle Endocytosis using Electrophysiology

This protocol details how to measure the effect of Dynasore on evoked and spontaneous synaptic transmission.



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Caption: Experimental workflow for electrophysiological recording with Dynasore.

Materials:

- Neuronal cell culture or acute brain slices
- Artificial cerebrospinal fluid (aCSF) or appropriate recording solution
- **Dynasore hydrate** stock solution (e.g., 15 mM in DMSO)[8]
- Patch-clamp electrophysiology setup
- Stimulating electrode

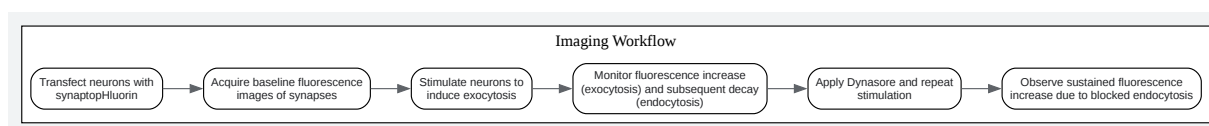
Procedure:

- Preparation: Prepare neuronal cultures or brain slices as per standard laboratory protocols.

- **Stock Solution:** Prepare a stock solution of **Dynasore hydrate** in DMSO. For a 15 mM stock, reconstitute 5 mg of powder in 1.03 mL of DMSO.[\[8\]](#) Store aliquots at -20°C for up to one month.[\[8\]](#)
- **Baseline Recording:**
  - Establish a whole-cell patch-clamp recording from a neuron.
  - Record baseline spontaneous excitatory postsynaptic currents (sEPSCs) or inhibitory postsynaptic currents (sIPSCs) for 5-10 minutes.
  - Deliver electrical stimulation to evoke synaptic responses and record baseline evoked EPSCs or IPSCs.
- **Dynasore Application:**
  - Dilute the Dynasore stock solution into the recording solution to the desired final concentration (typically 80-100  $\mu$ M). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent effects.
  - Bath apply the Dynasore-containing solution to the preparation. Dynasore's effects are rapid, often observed within seconds to minutes.[\[1\]](#)[\[3\]](#)
- **Data Acquisition:**
  - Continuously record spontaneous synaptic events and observe any changes in frequency or amplitude. An increase in spontaneous release has been reported.[\[6\]](#)[\[10\]](#)
  - Periodically evoke synaptic responses to monitor the inhibition of neurotransmitter release due to vesicle depletion.
- **Washout:**
  - To test for reversibility, perfuse the preparation with fresh recording solution lacking Dynasore for 15-30 minutes.
  - Continue to record spontaneous and evoked activity to monitor the recovery of synaptic function.

## Protocol 2: Visualizing Synaptic Vesicle Recycling using pH-sensitive Fluorescent Proteins

This protocol uses synaptopHluorin, a pH-sensitive GFP fused to a synaptic vesicle protein, to optically monitor exocytosis and endocytosis.



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Caption: Experimental workflow for imaging synaptic vesicle recycling with Dynasore.

### Materials:

- Neuronal culture transfected with a synaptopHluorin construct
- Imaging medium (e.g., Tyrode's solution)
- **Dynasore hydrate** stock solution
- Fluorescence microscope with a perfusion system and capabilities for electrical stimulation

### Procedure:

- Cell Preparation: Culture and transfect neurons with a plasmid encoding a synaptopHluorin-tagged synaptic vesicle protein (e.g., VAMP2-pHluorin).
- Baseline Imaging:
  - Mount the coverslip with transfected neurons onto the microscope stage and perfuse with imaging medium.

- Identify transfected neurons and acquire baseline fluorescence images of synaptic boutons.
- Stimulation and Recording:
  - Deliver a train of electrical stimuli (e.g., 10 Hz for 30 seconds) to induce exocytosis.
  - Acquire a time-lapse series of images before, during, and after stimulation. Exocytosis will be observed as an increase in fluorescence as the acidic vesicle lumen equilibrates with the neutral extracellular medium. The subsequent decay in fluorescence represents endocytosis and re-acidification of the vesicles.
- Dynasore Application:
  - Perfuse the culture with imaging medium containing the desired concentration of Dynasore (e.g., 80  $\mu$ M) for 15-30 minutes.[1]
- Repeat Stimulation:
  - Deliver the same electrical stimulation protocol as in the baseline condition.
  - Acquire another time-lapse series of images.
- Data Analysis:
  - Measure the fluorescence intensity of individual synaptic boutons over time.
  - In the presence of Dynasore, you should observe a sustained increase in fluorescence during and after stimulation, as the block in endocytosis prevents the re-acidification of the synaptic vesicles.[7]

## Off-Target Effects and Considerations

While Dynasore is a powerful tool, it is important to be aware of potential off-target effects. Some studies have reported that Dynasore can increase resting intracellular calcium levels and may also affect cholesterol homeostasis and the actin cytoskeleton.[10][11] Therefore, it is crucial to include appropriate controls in your experiments and to interpret the results in the

context of these potential confounding factors. The inhibitory effect of Dynasore can also be reduced by binding to serum proteins.[11]

## Conclusion

**Dynasore hydrate** is a versatile and potent inhibitor of dynamin-dependent endocytosis, making it an essential tool for neuroscientists studying synaptic transmission. By carefully designing experiments and considering its known off-target effects, researchers can leverage Dynasore to gain valuable insights into the mechanisms of neurotransmitter release and synaptic vesicle recycling.

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